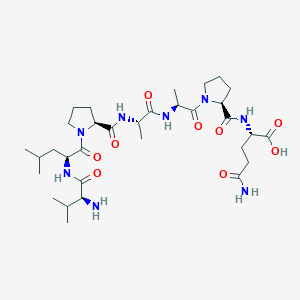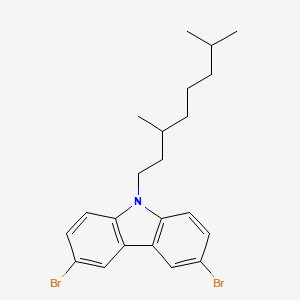
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole typically involves the bromination of 9-(3,7-dimethyloctyl)-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions of the carbazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Carbazole derivatives with oxidized functional groups.
Reduction Products: Reduced carbazole derivatives.
科学研究应用
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, OPVs, and OFETs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and copolymers with unique electronic properties.
作用机制
The mechanism of action of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole in organic electronics involves its ability to participate in π-π stacking interactions and electron transport. The bromine atoms and the alkyl chain influence the compound’s electronic properties, enhancing its solubility and processability. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the alkyl chain, resulting in lower solubility.
9-(3,7-Dimethyloctyl)-9H-carbazole: Lacks bromine atoms, resulting in different reactivity.
3,6-Dichloro-9-(3,7-dimethyloctyl)-9H-carbazole: Chlorine atoms instead of bromine, affecting electronic properties.
Uniqueness
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is unique due to the presence of both bromine atoms and a branched alkyl chain. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile intermediate in various chemical syntheses and applications.
属性
CAS 编号 |
409104-51-4 |
|---|---|
分子式 |
C22H27Br2N |
分子量 |
465.3 g/mol |
IUPAC 名称 |
3,6-dibromo-9-(3,7-dimethyloctyl)carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3 |
InChI 键 |
FNKYNKZHOSHCSU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


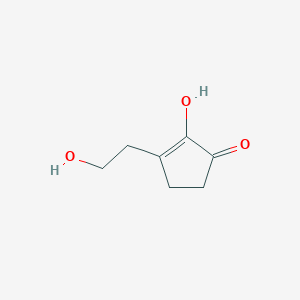
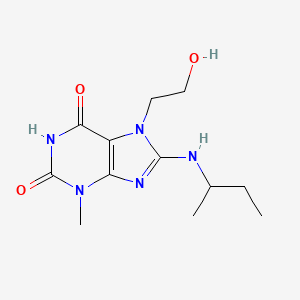
methanone](/img/structure/B14249344.png)

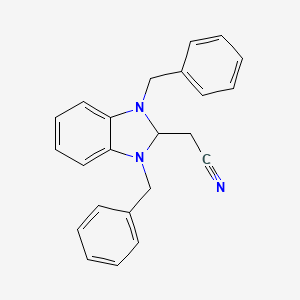
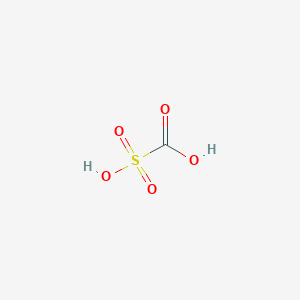
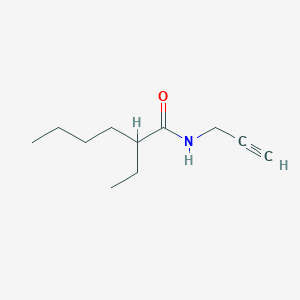
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
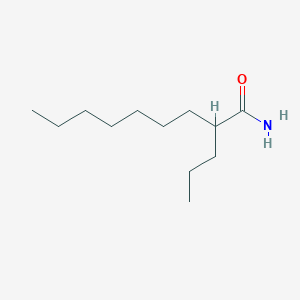
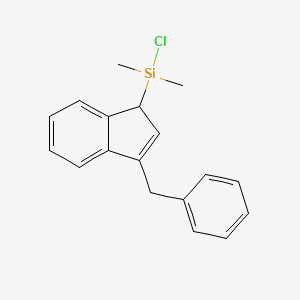
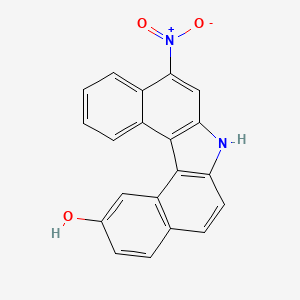
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
